molecular formula C12H13BrO2 B15355325 1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone

1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone

Cat. No.: B15355325
M. Wt: 269.13 g/mol
InChI Key: WTYILCKNDZBYLR-UHFFFAOYSA-N
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Description

1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone is a chemical compound characterized by its bromine and cyclopropylmethoxy groups attached to a phenyl ring, which is further connected to an ethanone moiety

Synthetic Routes and Reaction Conditions:

  • Bromination: The synthesis of this compound often begins with the bromination of 1-(3-(cyclopropylmethoxy)phenyl)ethanone using bromine in the presence of a suitable catalyst, such as iron(III) bromide.

  • Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction, where cyclopropylmethanol reacts with 4-bromophenol under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and cyclopropylmethoxy group introduction reactions. These processes are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 1-[4-hydroxy-3-(cyclopropylmethoxy)phenyl]ethanone.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: this compound can be oxidized to 1-[4-bromo-3-(cyclopropylmethoxy)phenyl]ethanoic acid.

  • Reduction: Reduction can yield 1-[4-hydroxy-3-(cyclopropylmethoxy)phenyl]ethanone.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems.

  • Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 1-Bromo-3-(cyclopropylmethoxy)benzene: Similar in structure but lacks the ethanone group.

  • 1-Bromo-4-(cyclopropylmethoxy)benzene: Similar but with a different position of the bromine atom.

  • 1-(3-(Cyclopropylmethoxy)phenyl)ethanone: Lacks the bromine atom.

These compounds share structural similarities but differ in functional groups and positions, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

1-[4-bromo-3-(cyclopropylmethoxy)phenyl]ethanone

InChI

InChI=1S/C12H13BrO2/c1-8(14)10-4-5-11(13)12(6-10)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3

InChI Key

WTYILCKNDZBYLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)OCC2CC2

Origin of Product

United States

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